molecular formula C11H24O3 B167911 2-(2-heptan-3-yloxyethoxy)ethanol CAS No. 10138-87-1

2-(2-heptan-3-yloxyethoxy)ethanol

Cat. No.: B167911
CAS No.: 10138-87-1
M. Wt: 204.31 g/mol
InChI Key: KBAWNJHIFOTMPH-UHFFFAOYSA-N
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Description

2-(2-heptan-3-yloxyethoxy)ethanol is an organic compound with the molecular formula C11H24O3. It is a member of the class of compounds known as polyethylene glycols, which are oligomers or polymers of ethylene oxide. This compound is characterized by its heptyloxy group attached to an ethoxyethanol backbone, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-heptan-3-yloxyethoxy)ethanol typically involves the reaction of heptyl alcohol with ethylene oxide. The process can be summarized as follows:

    Step 1: Heptyl alcohol is reacted with ethylene oxide in the presence of a catalyst such as potassium hydroxide.

    Step 2: The reaction mixture is heated to a temperature of around 100-150°C under an inert atmosphere to facilitate the reaction.

    Step 3: The product is then purified through distillation or recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Reactors: Using large reactors to mix heptyl alcohol and ethylene oxide.

    Continuous Flow Systems: Employing continuous flow systems to maintain a steady production rate.

    Purification Units: Utilizing advanced purification units to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-heptan-3-yloxyethoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The ethoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Halogenating agents like thionyl chloride for substitution reactions.

Major Products

    Oxidation: Formation of heptanoic acid or heptanal.

    Reduction: Formation of heptanol.

    Substitution: Formation of various substituted ethoxyethanol derivatives.

Scientific Research Applications

2-(2-heptan-3-yloxyethoxy)ethanol has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the preparation of biologically active compounds.

    Medicine: Utilized in the formulation of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 2-(2-heptan-3-yloxyethoxy)ethanol involves its interaction with various molecular targets:

    Molecular Targets: The hydroxyl and ethoxy groups interact with enzymes and proteins, altering their activity.

    Pathways: The compound can modulate biochemical pathways by acting as a substrate or inhibitor in enzymatic reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2-Methoxyethoxy)ethoxy)ethanol
  • 2-(2-(2-Ethoxyethoxy)ethoxy)ethanol
  • 2-(2-(2-Butoxyethoxy)ethoxy)ethanol

Uniqueness

2-(2-heptan-3-yloxyethoxy)ethanol is unique due to its heptyloxy group, which imparts distinct hydrophobic properties compared to other similar compounds. This makes it particularly useful in applications requiring a balance of hydrophilic and hydrophobic characteristics.

Properties

IUPAC Name

2-(2-heptan-3-yloxyethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O3/c1-3-5-6-11(4-2)14-10-9-13-8-7-12/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAWNJHIFOTMPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70906106
Record name 2-{2-[(Heptan-3-yl)oxy]ethoxy}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70906106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10138-87-1
Record name Ethanol, 2-(((1-ethylpentyl)oxy)ethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{2-[(Heptan-3-yl)oxy]ethoxy}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70906106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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